N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an oxadiazole ring and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Phenoxyacetamide Moiety: This involves the reaction of 3-methylphenol with chloroacetic acid or its derivatives to form 3-methylphenoxyacetic acid, which is then converted to the corresponding acyl chloride.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the phenoxyacetamide derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenoxyacetamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-chlorophenoxy)acetamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific substitution pattern on the oxadiazole ring and the phenoxyacetamide moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-11-13(16-19-15-11)14-12(17)8-18-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChI Key |
LQBYXIZEIAXMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
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